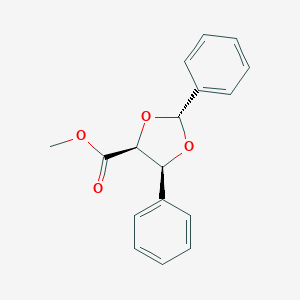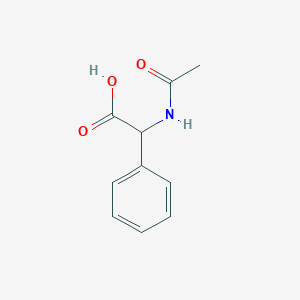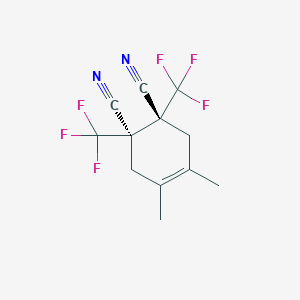![molecular formula C28H24N2O2 B420419 4-METHYL-N-[2'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE](/img/structure/B420419.png)
4-METHYL-N-[2'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide is a complex organic compound with a molecular formula of C28H24N2O2. This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide linkages. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and amination reactions. The process begins with the acylation of a biphenyl compound, followed by nitration to introduce nitro groups. These nitro groups are then reduced to amines, which are subsequently acylated to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(4-((2-methylbenzoyl)amino)phenyl)benzamide
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- Benzonitrile, 2-(4-methylphenyl)-
Uniqueness
4-methyl-N-{2’-[(4-methylbenzoyl)amino][1,1’-biphenyl]-2-yl}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple aromatic rings and amide linkages contribute to its stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C28H24N2O2 |
|---|---|
Molecular Weight |
420.5g/mol |
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O2/c1-19-11-15-21(16-12-19)27(31)29-25-9-5-3-7-23(25)24-8-4-6-10-26(24)30-28(32)22-17-13-20(2)14-18-22/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
UWJZIBFKQRZLIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


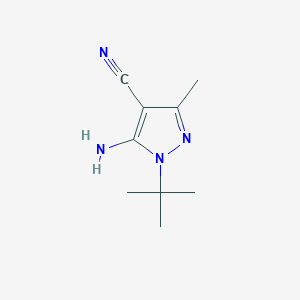
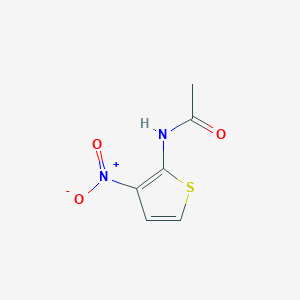
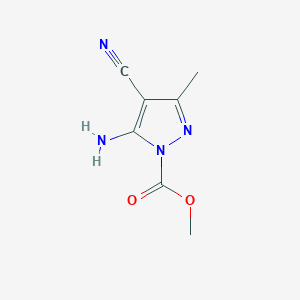

![4,10-Dimethyl-5,11-diphenyl-3,9-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane](/img/structure/B420346.png)


![1,1,3,3,7,7,9,9-Octamethyl-11-phenyl-5,10-dithia-11-azadispiro[3.1.3.2]undecane-2,8-dione](/img/structure/B420350.png)

